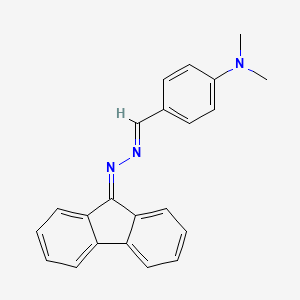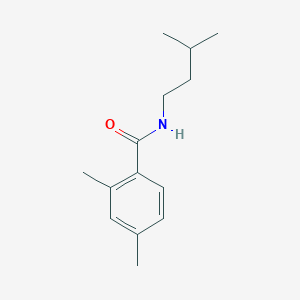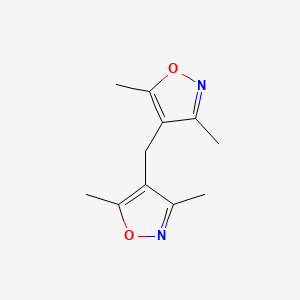![molecular formula C15H16BrNO2 B5311240 1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime](/img/structure/B5311240.png)
1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime, also known as BHBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of ketone oxime, and its unique structure makes it a promising candidate for a variety of research applications.
Mecanismo De Acción
1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime works by inhibiting the activity of certain enzymes, which can have a variety of effects on biological systems. This compound has been shown to have a specific effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime has been shown to have a variety of effects on biological systems, including the central nervous system. This compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can have a variety of effects on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime in lab experiments is its ability to inhibit the activity of specific enzymes, which can be useful in studying the effects of these enzymes on biological systems. However, one limitation of using 1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime is that it may have off-target effects on other enzymes or biological processes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime. One area of interest is the development of new drugs and therapies based on the unique structure and properties of this compound. Additionally, further studies are needed to fully understand the effects of 1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime on biological systems, including its potential effects on cognitive function and memory. Finally, research is needed to explore the potential uses of 1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime in organic synthesis and other scientific applications.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime involves the reaction of 1-(4-bromophenyl)ethanone with spiro[2.3]hexanone oxime in the presence of a catalyst. The resulting product is 1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime, which can be purified and used in various research applications.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime has been studied for its potential use as a reagent in organic synthesis, as well as for its ability to inhibit the activity of certain enzymes. This compound has also been investigated for its potential use in the development of new drugs and therapies, due to its unique structure and properties.
Propiedades
IUPAC Name |
[(Z)-1-(4-bromophenyl)ethylideneamino] spiro[2.3]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-10(11-3-5-12(16)6-4-11)17-19-14(18)13-9-15(13)7-2-8-15/h3-6,13H,2,7-9H2,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDRXGVMZOCPRW-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1CC12CCC2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1CC12CCC2)/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5311160.png)
![ethyl 4-({2-(3-fluorophenyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5311166.png)
![(3S*,5S*)-5-[(4-methyl-1-piperazinyl)carbonyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5311172.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-1-naphthylurea](/img/structure/B5311175.png)


![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5311193.png)
![methyl 4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5311194.png)
![5-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5311196.png)

![4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5311205.png)

![3-(2-chlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B5311213.png)
![methyl 5-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5311242.png)